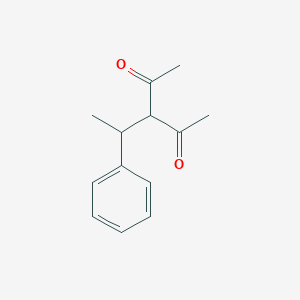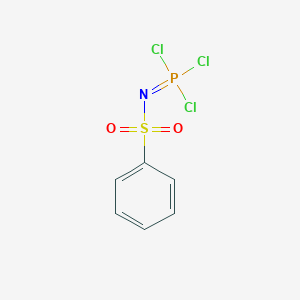
Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate is a chemical compound with the molecular formula C38H76O4S2Sn. It is also known by its synonym, dioctyltinbis(isooctyl .beta.-mercaptopropionate). This compound is characterized by its unique structure, which includes a tin (Sn) atom coordinated with sulfur (S) atoms and ester groups. It is primarily used in various industrial applications due to its stabilizing properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate typically involves the reaction of dioctyltin oxide with isooctyl mercaptopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Dioctyltin oxide} + \text{Isooctyl mercaptopropionate} \rightarrow \text{Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate} ]
Industrial Production Methods
In an industrial setting, the production of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
化学反应分析
Types of Reactions
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives.
科学研究应用
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to enhance the thermal stability of polymers.
Biology: Investigated for its potential use in biological systems due to its unique coordination chemistry.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used as a heat stabilizer in the production of polyvinyl chloride (PVC) and other plastics.
作用机制
The mechanism of action of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate involves its ability to stabilize polymers by interacting with the polymer chains and preventing degradation. The tin atom in the compound plays a crucial role in this stabilization process by forming strong bonds with the polymer chains, thereby enhancing their thermal stability.
相似化合物的比较
Similar Compounds
- Dioctyltin dilaurate
- Dibutyltin dilaurate
- Dioctyltin bis(2-ethylhexyl thioglycolate)
Uniqueness
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate is unique due to its specific structure, which includes both ester and sulfur groups coordinated with a tin atom. This unique structure imparts superior stabilizing properties compared to other similar compounds, making it highly effective in industrial applications.
属性
CAS 编号 |
50788-67-5 |
|---|---|
分子式 |
C38H76O4S2Sn |
分子量 |
779.9 g/mol |
IUPAC 名称 |
6-methylheptyl 3-[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2C8H17.Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;2*1-3-5-7-8-6-4-2;/h2*10,14H,3-9H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
DLSNCIMATOOTPT-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC[Sn](CCCCCCCC)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


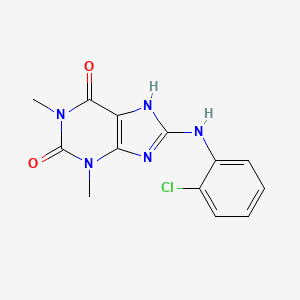


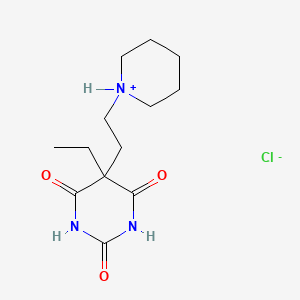
![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)

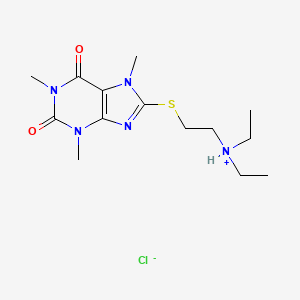

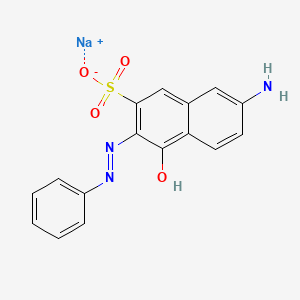
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
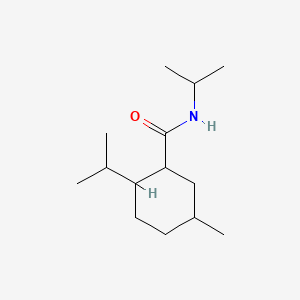
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
